Ethyl 2,3-difluoro-4-methylbenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2,3-difluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)7-5-4-6(2)8(11)9(7)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRWDPFKMBCWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233841 | |
| Record name | Benzoic acid, 2,3-difluoro-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-56-1 | |
| Record name | Benzoic acid, 2,3-difluoro-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3-difluoro-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for Ethyl 2,3 Difluoro 4 Methylbenzoate
Direct Esterification and Related Synthetic Routes
Direct esterification of the corresponding carboxylic acid is the most common and straightforward approach for producing aryl esters like Ethyl 2,3-difluoro-4-methylbenzoate. This method typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Synthesis from 2,3-Difluoro-4-methylbenzoic Acid
The principal route to this compound is the Fischer-Speier esterification of 2,3-Difluoro-4-methylbenzoic acid with ethanol (B145695). This reaction is an acid-catalyzed nucleophilic acyl substitution. A strong acid catalyst, such as sulfuric acid, is typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. iajpr.comprepchem.com The reaction is reversible, so it is often carried out with an excess of ethanol or with the removal of water to drive the equilibrium toward the formation of the ester product. mdpi.com
An alternative, related two-step route involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride. prepchem.com The resulting 2,3-difluoro-4-methylbenzoyl chloride can then react readily with ethanol, often without the need for a strong acid catalyst, to yield the final ester product.
Optimization of Esterification Reaction Conditions
Catalyst Selection: While traditional mineral acids like sulfuric acid are effective, they can present challenges in separation and can contribute to waste streams. mdpi.com To overcome this, heterogeneous solid acid catalysts have been developed. These catalysts are insoluble in the reaction mixture, allowing for easy recovery and reuse. mdpi.com Studies on fluorinated aromatic carboxylic acids have shown that metal-organic frameworks like UiO-66-NH2 can serve as efficient heterogeneous catalysts for esterification with methanol (B129727), significantly reducing reaction times compared to traditional methods. rsc.orgresearchgate.net Zirconium-based solid acids have also demonstrated high activity in the esterification of various benzoic acids. mdpi.com
Reaction Time and Temperature: The reaction rate is highly dependent on temperature. Esterification is often performed under reflux conditions to accelerate the reaction. prepchem.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for drastically reducing reaction times. researchgate.net By using a sealed-vessel microwave, solvents can be heated above their normal boiling points, which can accelerate the rate of reaction. researchgate.net For the esterification of 4-fluoro-3-nitrobenzoic acid, a method involving the intermittent addition of the acid catalyst under microwave irradiation was developed to overcome equilibrium limitations and achieve a good yield. researchgate.net
Solvent and Reagent Stoichiometry: The choice of solvent and the ratio of reactants are crucial. Using the alcohol reactant (ethanol) as the solvent is a common strategy that ensures it is in large excess, helping to push the reaction equilibrium towards the products. prepchem.com In some optimized processes, co-solvents may be used to aid in processes like azeotropic distillation to remove water. tubitak.gov.tr
Table 1: Optimization of Esterification Conditions for Substituted Benzoic Acids
| Parameter | Conventional Method | Optimized/Alternative Method | Advantage of Optimization | Source |
|---|---|---|---|---|
| Catalyst | Sulfuric Acid (H₂SO₄) | UiO-66-NH₂ (Heterogeneous Catalyst) | Reduces reaction time by 58%; catalyst is reusable. | rsc.orgresearchgate.net |
| Catalyst | Mineral Acids | Zr/Ti Solid Acid (Heterogeneous) | Catalyst is recoverable and can be used multiple times. | mdpi.com |
| Heating | Conventional Reflux (Oil Bath) | Sealed-Vessel Microwave | Reduces reaction time from hours to minutes. | researchgate.net |
| Water Removal | Excess Alcohol | Azeotropic Distillation (e.g., with Toluene) | Effectively removes water to drive equilibrium forward. | tubitak.gov.tr |
Palladium-Catalyzed Cross-Coupling Approaches to Aryl Esters
While direct esterification is the most common route, palladium-catalyzed cross-coupling reactions represent a more advanced and versatile, albeit complex, alternative for the synthesis of aryl esters. acs.org These methods typically construct the ester by forming a carbon-carbon or carbon-oxygen bond at the aromatic ring.
One prominent method is palladium-catalyzed carbonylative coupling. rsc.orgmdpi.com In this approach, an aryl halide or pseudohalide (like a triflate) is reacted with an alcohol under a carbon monoxide (CO) atmosphere. mdpi.com A palladium catalyst, in conjunction with a suitable ligand, facilitates the insertion of CO and subsequent coupling with the alcohol to form the ester. For the synthesis of this compound, this would hypothetically involve the reaction of a 4-halo-1,2-difluoro-3-methylbenzene derivative with ethanol and CO. Aryl formates can be used as an alternative, safer source of CO in these reactions. mdpi.com This methodology is tolerant of a wide variety of functional groups, making it a powerful tool in complex molecule synthesis. mdpi.com
Another relevant, though distinct, strategy is the palladium-catalyzed α-arylation of esters, which couples an aryl halide with an ester enolate to form an α-aryl ester. organic-chemistry.orgorganic-chemistry.org While this specific reaction creates a C-C bond at the alpha position to the ester carbonyl rather than forming the ester itself, it highlights the power of palladium catalysis in synthesizing complex ester-containing molecules. acs.orgorganic-chemistry.org
Table 2: Examples of Palladium-Catalyzed Systems for Ester Synthesis
| Reaction Type | Aryl Source | Catalyst/Ligand | Key Features | Source |
|---|---|---|---|---|
| Carbonylative Coupling | Aryl Triflates | Pd(OAc)₂ / XantPhos | Uses aryl formates as a CO source; proceeds in moderate to good yields. | mdpi.com |
| Carbonylative Dicarbonylation | Aryl Triflates | Palladium Catalyst | Reacts with p-benzoquinones, using Cr(CO)₆ as the CO source. | rsc.org |
| α-Arylation of Esters | Aryl Bromides/Chlorides | Pd(OAc)₂ or Pd₂(dba)₃ / Bulky Phosphines | Forms α-aryl esters; proceeds at room temperature or 80 °C with high yields. | acs.orgorganic-chemistry.org |
Fluorination Strategies for Aromatic Systems
The synthesis of this compound is fundamentally dependent on the availability of the difluorinated aromatic precursor. Therefore, methods for the selective introduction of fluorine atoms onto an aromatic ring are critical.
Direct C-H fluorination is an increasingly important strategy as it avoids the need for pre-functionalized starting materials. rsc.org Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are widely used. The regioselectivity of the fluorination can be controlled through the use of directing groups and transition metal catalysts, including palladium. rsc.org For instance, Pd(OAc)₂ has been used to catalyze the ortho-monofluorination of various (hetero)aromatic compounds with NFSI. rsc.org
A more traditional approach to synthesizing fluoroarenes is the halogen exchange (Halex) reaction. umich.edu This nucleophilic aromatic substitution involves treating an aromatic ring bearing a good leaving group, such as a chloro or nitro group, with a fluoride (B91410) salt like potassium fluoride (KF). acs.org The efficiency of this reaction can be enhanced by using phase-transfer catalysts or by performing the reaction in aprotic polar solvents.
The synthesis of the specific precursor, 2,3-difluoro-4-methylbenzoic acid, could potentially start from a simpler precursor like m-fluorotoluene. A Friedel-Crafts acylation followed by hydrolysis and purification could yield the desired difluoro-methylbenzoic acid isomer. google.com
Table 3: Selected Fluorination Methods for Aromatic Systems
| Method | Fluorine Source | Catalyst/Conditions | Description | Source |
|---|---|---|---|---|
| Direct C-H Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Pd(OAc)₂/TFA | Regioselective C-H fluorination directed by N-heterocyclic groups. | rsc.org |
| Direct C-H Fluorination | N-Fluorobenzenesulfonimide (NFSI) | ZrCl₄ | Lewis acid-catalyzed fluorination of arenes at room temperature. | rsc.org |
| Nucleophilic Halogen Exchange (Halex) | Potassium Fluoride (KF) | Aprotic polar solvents; phase-transfer catalysts | Displaces a leaving group (e.g., -Cl, -NO₂) on an activated aromatic ring with fluoride. | umich.eduacs.org |
Purification and Isolation Techniques in Synthetic Processes
Following the synthesis, a multi-step purification process is required to isolate this compound in high purity. The specific techniques employed depend on the physical properties of the product and the nature of the impurities.
The first step is typically an aqueous work-up. The reaction mixture is cooled and often diluted with water and an immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297). prepchem.comorgsyn.org To remove any remaining acid catalyst or unreacted carboxylic acid, the organic layer is washed with a basic aqueous solution, like sodium carbonate or sodium bicarbonate. prepchem.com This is followed by washing with water and then a saturated brine solution to facilitate the separation of the organic and aqueous layers. orgsyn.org
After extraction, the organic solution is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. orgsyn.orgorgsyn.org The drying agent is then removed by filtration. The solvent is subsequently removed under reduced pressure using a rotary evaporator, yielding the crude product. orgsyn.org
For final purification, one or more chromatographic or distillation techniques are employed. If the product is a liquid, as is common for many ethyl esters, it is often purified by distillation under reduced pressure (vacuum distillation) or short-path distillation to separate it from non-volatile impurities. lookchem.com Column chromatography over silica (B1680970) gel is another powerful technique used to separate the target compound from byproducts with different polarities. mdpi.com If the ester is a solid, recrystallization from a suitable solvent is an effective method for achieving high purity. google.comorgsyn.org
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2,3 Difluoro 4 Methylbenzoate
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of Ethyl 2,3-difluoro-4-methylbenzoate.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds and functional groups. A prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) stretching of the ester group, which is expected to appear in the region of 1720-1740 cm⁻¹. The presence of fluorine atoms on the benzene (B151609) ring can slightly influence the position of this band. The aromatic C=C stretching vibrations typically manifest as a group of bands in the 1450-1600 cm⁻¹ range. The C-F stretching vibrations are expected to produce strong bands in the fingerprint region, generally between 1100 and 1300 cm⁻¹. The C-O stretching vibrations of the ester group will also be present, typically as two distinct bands. The aliphatic C-H stretching vibrations of the ethyl and methyl groups are anticipated in the 2850-3000 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium to Strong |
| Carbonyl (C=O) Stretch | 1720-1740 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |
| C-F Stretch | 1100-1300 | Strong |
| C-O Stretch (Ester) | 1000-1300 | Medium to Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | Strong |
| Aliphatic C-H Stretch | 2850-3000 | Strong |
| Carbonyl (C=O) Stretch | 1720-1740 | Weak to Medium |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-C Stretch (Aliphatic) | 800-1200 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms in this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Data Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic proton, the ethyl group protons, and the methyl group protons. The aromatic region will likely display a multiplet for the single proton on the ring, with its chemical shift influenced by the adjacent fluorine and methyl groups. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl (-CH₃) protons which will appear as a triplet. The methyl group attached to the aromatic ring will appear as a singlet.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0-7.5 | Multiplet | - |
| -O-CH₂-CH₃ | 4.2-4.4 | Quartet | ~7.1 |
| -O-CH₂-CH₃ | 1.3-1.5 | Triplet | ~7.1 |
| Aromatic-CH₃ | 2.2-2.4 | Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Data Analysis
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester will have a characteristic downfield chemical shift. The aromatic carbons will appear in the range of 110-160 ppm, with the carbons directly bonded to fluorine showing characteristic splitting due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group. The aliphatic carbons of the ethyl group and the methyl group will appear at higher field.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C =O | 160-165 |
| Aromatic C -F | 145-155 (doublet) |
| Aromatic C -C | 120-140 |
| Aromatic C -H | 125-135 |
| -O-C H₂-CH₃ | 60-65 |
| Aromatic-C H₃ | 15-20 |
| -O-CH₂-C H₃ | 13-15 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR spectroscopy is particularly informative for this molecule, as it directly probes the fluorine environments. Two distinct signals are expected for the two non-equivalent fluorine atoms at the C-2 and C-3 positions on the aromatic ring. The chemical shifts of these fluorine atoms will be influenced by their position relative to the methyl and ester groups. Furthermore, coupling between the two fluorine atoms (F-F coupling) and coupling to the nearby aromatic proton (H-F coupling) would be expected, providing further structural confirmation. The chemical shifts are typically reported relative to a standard such as CFCl₃.
| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| F at C-2 | -130 to -140 | Doublet of doublets |
| F at C-3 | -140 to -150 | Doublet of doublets |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), is expected to reveal absorption bands characteristic of its aromatic structure. The benzene ring, substituted with two fluorine atoms, a methyl group, and an ethyl ester group, gives rise to specific electronic transitions.
The primary electronic transitions observed in aromatic compounds like this are the π → π* and n → π* transitions. The intense π → π* transitions, typically occurring at shorter wavelengths (around 200-280 nm), are due to the excitation of electrons from the π bonding orbitals of the benzene ring to the π* antibonding orbitals. The substitution pattern on the benzene ring, including the electron-withdrawing fluorine atoms and the electron-donating methyl group, will influence the exact wavelength and intensity of these absorptions.
The n → π* transition, resulting from the excitation of a non-bonding electron from the carbonyl oxygen of the ester group to a π* antibonding orbital, is generally of lower intensity and appears at longer wavelengths (typically >280 nm). The presence of this weak absorption band is a key indicator of the carbonyl functionality within the molecule.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength (λmax) Range | Relative Intensity | Chromophore |
| π → π | 200-280 nm | High | Substituted Benzene Ring |
| n → π | >280 nm | Low | Carbonyl Group (Ester) |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In an electron ionization (EI) mass spectrum, the molecule is expected to produce a molecular ion peak (M+) corresponding to its molecular weight, which is 200.18 g/mol .
The fragmentation of the molecular ion will provide valuable structural information. Key fragmentation pathways for esters often involve the loss of the alkoxy group and subsequent rearrangements. For this compound, characteristic fragments would likely include:
Loss of the ethoxy group (-OCH2CH3): This would result in a prominent fragment ion at m/z 155, corresponding to the 2,3-difluoro-4-methylbenzoyl cation.
Loss of ethylene (B1197577) (-CH2CH2) via McLafferty rearrangement: This would lead to a fragment ion corresponding to the carboxylic acid.
Further fragmentation of the benzoyl cation: This could involve the loss of carbon monoxide (CO) to give a fragment at m/z 127.
While a specific mass spectrum for this compound is not publicly available, the mass spectrum of the related compound, Ethyl 4-methylbenzoate, provides insight into the expected fragmentation pattern of an ethyl benzoate (B1203000) derivative. nist.govchemicalbook.comnist.gov For Ethyl 4-methylbenzoate, the molecular ion peak is observed at m/z 164, with a base peak at m/z 119, corresponding to the loss of the ethoxy group. chemicalbook.com
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (predicted) | Proposed Fragment | Formula of Fragment |
| 200 | [M]+ (Molecular Ion) | [C10H10F2O2]+ |
| 155 | [M - OCH2CH3]+ | [C8H4F2O]+ |
| 127 | [M - OCH2CH3 - CO]+ | [C7H4F2]+ |
Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method would be suitable for determining the purity of this non-polar compound. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would provide good separation of the main compound from any potential impurities. Detection is typically carried out using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. A gradient elution may be employed to ensure the separation of impurities with a wide range of polarities. For instance, a method developed for a similar compound, 2,4,6-trifluorobenzoic acid, utilized a gradient mixture of a buffer and an organic solvent mixture with UV detection at 205 nm. ekb.eg For mass spectrometry compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) would be used instead of non-volatile acids like phosphoric acid. sielc.com
Gas Chromatography (GC):
Given the volatility of this compound, GC is also an excellent technique for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample, dissolved in a volatile solvent, is injected into the heated inlet, and the components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. The purity is determined by the relative area of the peak corresponding to this compound. The purity of a similar compound, Methyl 2,4-difluorobenzoate, has been reported to be greater than 98.0% as determined by GC. tcichemicals.com
Table 3: Typical Chromatographic Conditions for Purity Assessment
| Technique | Column Type | Mobile/Carrier Phase | Detector |
| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | UV |
| GC | Capillary (e.g., DB-5 or equivalent) | Inert Gas (e.g., Helium, Nitrogen) | FID |
Computational Chemistry and Quantum Mechanical Investigations of Ethyl 2,3 Difluoro 4 Methylbenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to predict the properties of organic molecules. royalsocietypublishing.orgsmsjournals.com For Ethyl 2,3-difluoro-4-methylbenzoate, DFT calculations would be performed, likely using a functional such as B3LYP combined with a basis set like 6-311+G(d,p), which has shown reliability for similar organic systems. nih.gov
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the coordinates of the atoms corresponding to the minimum energy on the potential energy surface.
Given the rotational freedom around the C-O single bond of the ester group and the C-C bond of the ethyl group, this compound can exist in multiple conformations. A conformational analysis, typically performed via a relaxed potential energy surface (PES) scan, is crucial to identify the various stable conformers and, most importantly, the global minimum energy structure, which is the most populated conformer at equilibrium. royalsocietypublishing.org The optimized geometry is confirmed to be a true minimum by ensuring there are no imaginary frequencies in the subsequent vibrational analysis. smsjournals.com The expected geometric parameters are derived from known values for similar substituted benzoates.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This data is hypothetical and representative of values expected from DFT calculations.)
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Value | Parameter | Value |
| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 118 - 122 |
| C-F | ~1.35 | C-C-F | ~119 |
| C=O | ~1.21 | O=C-O | ~125 |
| C-O (ester) | ~1.36 | C-O-C (ester) | ~116 |
| C-CH3 | ~1.51 | C-C-H (methyl) | ~109.5 |
Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies correspond to the normal modes of vibration, which include stretching, bending, and torsional motions of the atoms. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.gov
To assign the calculated frequencies to specific types of vibrations, a Potential Energy Distribution (PED) analysis is conducted. PED quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode. researchgate.net This allows for unambiguous assignment of key vibrational bands.
Table 2: Predicted Vibrational Frequencies and PED Assignments for this compound (Note: This data is hypothetical and representative of values expected from DFT calculations.)
| Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (PED) |
|---|---|---|
| ~3080 | C-H stretch (aromatic) | ν(C-H) |
| ~2980 | C-H stretch (aliphatic) | ν(C-H) |
| ~1735 | C=O stretch | ν(C=O) 85% |
| ~1610 | C=C stretch (aromatic) | ν(C=C) |
| ~1280 | C-F stretch | ν(C-F) 70% |
| ~1250 | C-O stretch (ester) | ν(C-O) 65% |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netfrontiersin.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be distributed over the electron-withdrawing ester group and the benzene (B151609) ring. youtube.com
Table 3: Predicted Frontier Orbital Energies for this compound (Note: This data is hypothetical and representative of values expected from DFT calculations.)
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.85 |
| E(LUMO) | -1.20 |
| Energy Gap (ΔE) | 5.65 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen and the highly electronegative fluorine atoms. The aromatic ring would likely show a mix of green and yellow, while the hydrogen atoms, particularly those on the methyl and ethyl groups, would exhibit a positive potential (blue).
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer from filled "donor" NBOs (bonds or lone pairs) to empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Table 4: Predicted NBO Analysis - Second-Order Perturbation Energies E(2) (Note: This data is hypothetical and representative of values expected from DFT calculations.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(O) on C=O | π(C-C) ring | ~25.5 |
| LP(F) | σ(C-C) ring | ~5.2 |
| σ(C-H) methyl | π*(C=C) ring | ~4.8 |
Advanced Quantum Chemical Methods (e.g., MP2, TD-DFT)
While DFT is robust, more advanced methods can provide higher accuracy for specific properties. Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation more explicitly and can yield more accurate energies and geometries, albeit at a higher computational expense.
To investigate the electronic excited states and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netmdpi.com TD-DFT calculations can determine the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the peaks in the UV-Vis spectrum. researchgate.netnih.gov This allows for a direct comparison with experimental spectroscopic data.
Table 5: Predicted Electronic Transitions from TD-DFT (Note: This data is hypothetical and representative of values expected from TD-DFT calculations.)
| Excited State | λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S1 | ~285 | 0.15 | HOMO -> LUMO (π -> π) |
| S2 | ~240 | 0.28 | HOMO-1 -> LUMO (π -> π) |
Molecular Dynamics (MD) Simulations in Related Systems
Furthermore, studies on various benzoic acid derivatives highlight the importance of intermolecular interactions, which are fundamental to the collective behaviors observed in MD simulations. uc.pt Analysis of the crystalline structures of substituted benzoic acids has emphasized the role of hydrogen bonding and other non-covalent interactions in defining the solid-state packing. uc.pt While MD simulations can model systems in various phases, the insights from solid-state computational studies provide crucial parameters for developing accurate force fields.
The following table summarizes conformational energy differences in related benzoic acid compounds, which would be a key parameter in any MD simulation.
| Compound | Conformer Comparison | Relative Energy (kJ·mol⁻¹) |
| Benzoic Acid | trans vs. cis | 28.56 |
| 2-chloro-6-fluorobenzoic acid | trans vs. cis | 17.07 |
| Data sourced from quantum chemical calculations. uc.pt |
In the absence of direct MD simulation data for this compound, the computational groundwork laid by studies on analogous molecules provides a robust framework for predicting its behavior. An MD simulation of this compound would likely focus on the interplay between the intramolecular forces dictated by the fluorine and methyl substitutions and the intermolecular interactions with surrounding molecules or a solvent. The insights from DFT studies on conformational energies and rotational barriers would be essential for validating the force field used in such a simulation.
Chemical Reactivity and Transformation Studies of Ethyl 2,3 Difluoro 4 Methylbenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorine Atoms
The benzene (B151609) ring of Ethyl 2,3-difluoro-4-methylbenzoate is substituted with two fluorine atoms, which are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the ring towards nucleophilic attack is influenced by the electronic effects of the substituents. The fluorine atoms and the ethyl ester group are electron-withdrawing, which generally activates the ring for SNAr, while the methyl group is electron-donating.
In SNAr reactions, the regioselectivity of the substitution is a critical aspect. For di- and trifluorobenzenes, the relative rate of fluorine substitution has been observed to follow the order f-ortho-F > f-meta-F, which is contrary to what is typically seen in two-step SNAr mechanisms. researchgate.net This suggests that these reactions may proceed through a concerted mechanism. researchgate.net In the case of 2,4-difluoronitrobenzene, nucleophilic substitution with various O/S/N-nucleophiles has been shown to be highly regioselective, favoring the ortho position in nonpolar solvents. acs.org This is attributed to the formation of a six-membered polar transition state. acs.org
For this compound, the fluorine atom at the 2-position is ortho to the activating ester group, while the fluorine at the 3-position is meta. This would suggest that the fluorine at the 2-position is more susceptible to nucleophilic attack. However, the methyl group at the 4-position can also influence the regioselectivity. Studies on 2-substituted 3,5-dichloropyrazines have shown that electron-donating groups direct nucleophilic attack to the 3-position, while electron-withdrawing groups direct it to the 5-position. nih.gov By analogy, the electron-donating methyl group in this compound might direct nucleophilic attack towards the adjacent 3-position.
Table 1: Predicted Regioselectivity of SNAr Reactions
| Position of Fluorine | Electronic Effect of Adjacent Groups | Predicted Reactivity |
|---|---|---|
| C2 | Ortho to electron-withdrawing ester group | Activated |
Further experimental and computational studies are needed to definitively determine the regioselectivity of SNAr reactions on this compound.
Reactions Involving the Ester Moiety (e.g., Hydrolysis, Transesterification)
The ethyl ester group of this compound can undergo typical ester reactions such as hydrolysis and transesterification.
Hydrolysis: The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base. sserc.org.ukyoutube.com In the case of this compound, the electronic effects of the fluorine and methyl groups can influence the rate of hydrolysis. The electron-withdrawing fluorine atoms would be expected to increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of hydrolysis. Conversely, the electron-donating methyl group would decrease the electrophilicity. The steric hindrance from the ortho-substituents might also play a role in the reaction kinetics.
Transesterification: This process involves the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst. youtube.com The reaction is reversible, and an excess of the reactant alcohol is often used to drive the equilibrium towards the desired product. For this compound, transesterification can be used to introduce different alkyl or aryl groups into the ester functionality, leading to a variety of derivatives.
Table 2: Reactions of the Ester Moiety
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | Acid or base catalyst, water | 2,3-Difluoro-4-methylbenzoic acid |
Electrophilic Aromatic Substitution (EAS) Potentials and Regioselectivity
Electrophilic aromatic substitution (EAS) on a polysubstituted benzene ring is governed by the combined directing effects of all substituents. ucalgary.ca In this compound, we have a competition between the activating, ortho-para directing methyl group and the deactivating, ortho-para directing fluorine atoms, as well as the deactivating, meta-directing ethyl ester group.
Generally, activating groups have a stronger directing effect than deactivating groups. stackexchange.com Therefore, the methyl group is expected to be the dominant directing group. This would favor electrophilic attack at the positions ortho and para to the methyl group. The position para to the methyl group (C1) is already occupied by the ester. The positions ortho to the methyl group are C3 and C5. The C3 position is already substituted with a fluorine atom. Therefore, the most likely position for electrophilic substitution is the C5 position.
However, the fluorine atoms, while deactivating, are also ortho-para directors. masterorganicchemistry.com The ester group is a meta-director. The interplay of these directing effects can lead to a mixture of products. The exact regioselectivity would depend on the specific electrophile and reaction conditions.
Table 3: Directing Effects of Substituents in EAS
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| -CH₃ | 4 | Activating | Ortho, Para |
| -F | 2, 3 | Deactivating | Ortho, Para |
Functionalization Reactions of the Methyl Group (e.g., Benzylic Bromination)
The methyl group of this compound is susceptible to functionalization, most notably through benzylic bromination. This reaction typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator. bohrium.com The stability of the resulting benzylic radical is a key factor in this reaction.
The presence of electron-withdrawing groups on the aromatic ring can deactivate the benzylic position towards radical formation. In the case of this compound, the two fluorine atoms and the ethyl ester group are all electron-withdrawing, which would be expected to decrease the rate of benzylic bromination compared to toluene. However, benzylic bromination of deactivated toluenes has been successfully achieved, often under more forcing conditions. google.comscientificupdate.com For instance, the bromination of 2-nitro-6-trifluoromethyltoluene, a highly deactivated substrate, can be carried out by the stepwise addition of bromine at elevated temperatures. google.com
Table 4: Benzylic Bromination of the Methyl Group
| Reagents | Conditions | Product |
|---|---|---|
| N-Bromosuccinimide (NBS), Radical initiator | Heat or light | Ethyl 4-(bromomethyl)-2,3-difluorobenzoate |
Structure-Reactivity Relationships and Mechanistic Insights
The reactivity of this compound is a direct consequence of the interplay between its various functional groups. The electron-withdrawing fluorine atoms and ester group make the aromatic ring electron-deficient, which facilitates nucleophilic aromatic substitution but deactivates the ring towards electrophilic attack. libretexts.org Conversely, the electron-donating methyl group activates the ring for electrophilic substitution and directs incoming electrophiles to the ortho and para positions.
Mechanistically, SNAr reactions on this substrate could proceed via a concerted pathway, as suggested for other difluorobenzenes, which would have implications for the regioselectivity of the substitution. researchgate.net For EAS reactions, the formation of the sigma complex intermediate and its stability, as influenced by all substituents, will determine the reaction outcome. The benzylic bromination proceeds via a free radical chain mechanism, and the stability of the benzylic radical intermediate is the key determinant of the reaction's feasibility. bohrium.com
Understanding these structure-reactivity relationships is crucial for the effective use of this compound as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Applications and Derivatization in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecules
The structure of Ethyl 2,3-difluoro-4-methylbenzoate, which combines a difluorinated benzene (B151609) ring with an ethyl ester group, makes it a versatile building block for the synthesis of complex organic molecules. The fluorine atoms can influence the electronic properties and reactivity of the aromatic ring, while the ester group provides a site for a wide range of chemical modifications. This allows for the incorporation of the 2,3-difluoro-4-methylphenyl moiety into larger and more intricate molecular architectures.
The strategic placement of fluorine atoms on the benzene ring is a key feature that enhances the utility of this compound as a building block. Fluorine substitution can significantly alter the acidity, basicity, and lipophilicity of a molecule, which are critical parameters in the design of agrochemicals and materials. The ester functional group can be readily converted into other functional groups such as amides, carboxylic acids, or alcohols, further expanding its synthetic potential.
Synthesis of Difluorinated Aromatic Intermediates for Downstream Processes
This compound is a key starting material for the preparation of a variety of difluorinated aromatic intermediates that are utilized in subsequent synthetic steps. The reactivity of the ester group and the potential for further functionalization of the aromatic ring allow for the generation of a diverse array of downstream products.
One of the most common transformations is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2,3-difluoro-4-methylbenzoic acid. This carboxylic acid can then be used in a variety of coupling reactions to form amides, esters, and other derivatives. Additionally, the aromatic ring can undergo further electrophilic substitution reactions, although the presence of the fluorine atoms can influence the regioselectivity of these reactions. These difluorinated intermediates are valuable in the synthesis of complex molecules where the presence of fluorine is desired to modulate biological activity or material properties.
Development of Novel Benzoate (B1203000) Derivatives and Carboxylic Acids
A primary application of this compound is in the synthesis of other benzoate derivatives and the corresponding carboxylic acid. The hydrolysis of the ester is a fundamental reaction that leads to the formation of 2,3-difluoro-4-methylbenzoic acid. This transformation is typically achieved by heating the ester in the presence of an acid or a base.
The resulting carboxylic acid is often a more versatile intermediate for further synthetic transformations, such as the formation of amides via coupling with amines. Furthermore, transesterification reactions can be employed to convert the ethyl ester into other alkyl esters, providing a route to a variety of benzoate derivatives with different physical and chemical properties.
Table 1: Synthesis of Benzoate Derivatives and Carboxylic Acids
| Starting Material | Reaction | Product |
|---|---|---|
| This compound | Hydrolysis (Acid or Base Catalyzed) | 2,3-Difluoro-4-methylbenzoic acid |
| This compound | Transesterification | Other alkyl 2,3-difluoro-4-methylbenzoates |
Applications in Specialized Material Synthesis
Fluorinated compounds are of significant interest in materials science, particularly in the development of liquid crystals and other advanced materials. The incorporation of fluorine atoms into organic molecules can lead to materials with unique properties, such as high thermal stability, chemical resistance, and specific dielectric anisotropy.
While direct applications of this compound in materials are not extensively documented, its derivatives are potential candidates for the synthesis of liquid crystals. beilstein-journals.org The difluorinated phenyl ring is a common motif in liquid crystal molecules, as it can contribute to a negative dielectric anisotropy, a desirable property for certain display technologies. beilstein-journals.org The synthesis of liquid crystals often involves the elaboration of functionalized aromatic cores, for which this compound could serve as a valuable precursor.
Precursor in Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of new synthetic routes to these structures is an area of active research. This compound can be envisioned as a precursor for the synthesis of various heterocyclic systems. For instance, the corresponding aniline derivative, which could be synthesized from the benzoic acid, can be a key intermediate in the construction of quinoline-based heterocycles. nih.govjptcp.com
The synthesis of quinoline (B57606) derivatives often involves the condensation of an aniline with a β-ketoester or a related three-carbon component. jptcp.com The presence of the difluoro-methyl substitution pattern on the aniline precursor would lead to the formation of correspondingly substituted quinoline derivatives. These fluorinated quinolines are of interest for their potential biological activities. nih.govnih.gov
Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives
| Precursor Derivative | Reaction Type | Heterocyclic Product |
|---|---|---|
| 2,3-Difluoro-4-methylaniline | Condensation with β-ketoesters | Substituted Quinolines |
| 2,3-Difluoro-4-methylbenzoic acid | Multi-step synthesis | Benzoxazinones |
| 2,3-Difluoro-4-methylbenzohydrazide | Cyclization reactions | Oxadiazoles |
Mentioned Compounds
Theoretical Environmental Fate and Toxicological Research Perspectives
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Endpoints
QSAR modeling is a computational technique that correlates the structural or property descriptors of a set of chemicals with their biological activity or a specific environmental endpoint. nih.gov For novel compounds like Ethyl 2,3-difluoro-4-methylbenzoate, QSAR can offer valuable insights into their likely environmental behavior. The reliability of a QSAR prediction depends on the model's domain of applicability, which is defined by the structural and physicochemical characteristics of the chemicals used to develop it. ecetoc.org
Persistence refers to the length of time a chemical remains in a particular environment before being broken down by biotic or abiotic processes. In QSAR models, persistence is often predicted based on a chemical's susceptibility to degradation mechanisms such as hydrolysis, photolysis, and microbial biodegradation.
For this compound, the presence of the ester functional group suggests that hydrolysis could be a potential degradation pathway. However, the fluorine atoms on the benzene (B151609) ring may influence the rate of this process. The carbon-fluorine bond is exceptionally strong and can increase the recalcitrance of aromatic compounds to microbial degradation. The position of the fluorine atoms relative to the ester group and the methyl group will also affect the electronic properties of the benzene ring, which in turn can impact its susceptibility to oxidative degradation by microorganisms.
General QSAR models for biodegradation often consider molecular descriptors such as molecular weight, logP (octanol-water partition coefficient), and specific structural alerts. While no specific QSAR study on this compound is publicly available, the structural features suggest that it may exhibit moderate to high persistence.
Illustrative QSAR Descriptors for Persistence Prediction
| Descriptor | Relevance to Persistence | Hypothesized Influence for this compound |
|---|---|---|
| Molecular Weight | Can influence transport and degradation rates. | Moderate molecular weight. |
| logP | Higher values can lead to greater partitioning into sediment, potentially reducing bioavailability for degradation. | Likely to be moderately lipophilic. |
| Functional Groups | Ester group is susceptible to hydrolysis; aromatic rings can be degraded by specific microbial pathways. | Ester hydrolysis is a likely degradation route, but fluorination may hinder microbial attack on the ring. |
| Halogenation | Fluorine atoms can increase resistance to biodegradation. | The two fluorine atoms are expected to increase persistence compared to the non-fluorinated analogue. |
Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log K_ow_). A high log K_ow_ value generally indicates a greater potential for the chemical to partition into the fatty tissues of organisms.
QSAR models for bioaccumulation in aquatic organisms, for instance, frequently use log K_ow_ as the primary descriptor. promisces.eu For this compound, the presence of the ethyl and methyl groups and the aromatic ring would contribute to its lipophilicity, while the polar ester group and the electronegative fluorine atoms would have an opposing effect. A calculated log K_ow_ would be necessary to make a quantitative prediction. However, based on its structure, it is likely to be moderately lipophilic, suggesting a potential for bioaccumulation. The role of fluorine atoms in bioaccumulation is complex; while they increase lipophilicity, their effect can be compound-specific. promisces.eu
Illustrative QSAR Parameters for Bioaccumulation Assessment
| Parameter | Description | Significance for Bioaccumulation |
|---|---|---|
| log K_ow_ (Octanol-Water Partition Coefficient) | A measure of a chemical's lipophilicity. | High log K_ow_ is a primary indicator of bioaccumulation potential. |
| BCF (Bioconcentration Factor) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. | Directly measures the potential for a chemical to concentrate in aquatic organisms from water. |
| Molecular Size | The physical dimensions of a molecule. | Very large molecules may have difficulty crossing biological membranes, which can limit uptake and bioaccumulation. |
QSAR models are also widely used to predict various toxicological endpoints, reducing the need for extensive animal testing. nih.gov
Mutagenicity and Carcinogenicity: Predictions for these endpoints are often based on the identification of structural alerts—specific molecular substructures known to be associated with these forms of toxicity. For aromatic compounds, features such as the potential to form reactive metabolites (e.g., epoxides) are considered. The difluoro-substitution pattern on this compound would need to be assessed by specialized QSAR software to determine if it constitutes a structural alert for mutagenicity or carcinogenicity.
Acute Aquatic Toxicity: For many organic chemicals, acute aquatic toxicity is related to a non-specific mode of action known as baseline toxicity or narcosis. ufz.de This toxicity is directly proportional to the chemical's hydrophobicity, and QSAR models for baseline toxicity often use log K_ow_ as the key descriptor. nih.gov Chemicals that are more lipophilic are more readily taken up by aquatic organisms and can cause toxicity by disrupting cell membranes. Therefore, the predicted log K_ow_ for this compound would be a critical parameter in estimating its acute aquatic toxicity. It is important to note that some chemicals can exert toxicity through specific mechanisms, which would not be captured by a baseline toxicity QSAR model. ufz.de
Illustrative Toxicological Endpoints Predicted by QSAR
| Endpoint | Prediction Basis | Hypothesized Considerations for this compound |
|---|---|---|
| Mutagenicity (Ames Test) | Presence of structural alerts known to react with DNA. | Requires analysis by specialized software (e.g., Toxtree, DEREK). |
| Carcinogenicity | Presence of structural alerts and correlation with long-term animal studies of related compounds. | Similar to mutagenicity, requires computational screening. |
| Acute Aquatic Toxicity (e.g., to fish) | Often predicted based on log K_ow_ for baseline toxicants. uci.edu | A moderate log K_ow_ would suggest a corresponding level of acute aquatic toxicity. |
In Silico ADMET Analysis in Related Chemical Space
While often applied in drug discovery, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can also provide insights relevant to environmental toxicology. nih.govresearchgate.netnih.gov These models predict how a chemical might be processed by a living organism.
For a compound like this compound, ADMET predictions for related structures, such as other substituted benzoates or fluorinated aromatic compounds, can offer clues about its likely metabolic fate in various organisms.
Absorption: The absorption of the compound across biological membranes (e.g., fish gills, mammalian gut) would be predicted based on factors like lipophilicity (logP), molecular size, and polar surface area.
Distribution: The model would predict how the compound might distribute within an organism's body, for instance, whether it is likely to accumulate in fatty tissues.
Metabolism: In silico metabolism prediction tools identify potential sites on a molecule that are susceptible to enzymatic transformation (e.g., by cytochrome P450 enzymes). For this compound, likely metabolic pathways would include hydrolysis of the ester bond to form 2,3-difluoro-4-methylbenzoic acid and ethanol (B145695), and potential oxidation of the methyl group. The fluorinated aromatic ring would likely be more resistant to oxidative metabolism.
Excretion: The model would predict the likely route and rate of elimination of the parent compound and its metabolites from the body.
Toxicity: As with QSAR, ADMET models often include modules to predict various toxicities, such as cardiotoxicity, hepatotoxicity, and others, based on structural similarity to known toxicants.
Illustrative In Silico ADMET Parameters
| ADMET Property | Governing Factors (Descriptors) | Relevance |
|---|---|---|
| Absorption | logP, Polar Surface Area (PSA), Molecular Weight, Hydrogen Bond Donors/Acceptors | Predicts uptake from the environment or diet. |
| Distribution | logP, Plasma Protein Binding | Indicates potential for bioaccumulation in specific tissues. |
| Metabolism | Identification of metabolically labile sites | Predicts biotransformation, which can lead to detoxification or, in some cases, activation to more toxic compounds. |
| Excretion | Water Solubility, Molecular Weight | Determines the rate at which the compound is eliminated from an organism. |
| Toxicity | Structural alerts, similarity to known toxicants | Flags potential hazards to various organisms. |
It must be emphasized that all predictions from QSAR and in silico ADMET models are theoretical and require experimental validation for confirmation. However, they are invaluable tools for prioritizing chemicals for further testing and for making informed decisions in the early stages of chemical assessment. audreyli.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-difluoro-4-methylbenzoic acid |
Future Research Directions and Emerging Areas
Development of More Sustainable Synthetic Routes and Methodologies
The industrial synthesis of fluorinated aromatic compounds has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of producing Ethyl 2,3-difluoro-4-methylbenzoate and related molecules will undoubtedly focus on greener and more efficient synthetic strategies.
One promising avenue is the advancement of catalytic fluorination . Researchers are actively exploring the use of novel catalysts to achieve selective fluorination of benzoic acid derivatives under milder conditions. This includes the development of transition-metal catalysts and organocatalysts that can facilitate the direct introduction of fluorine atoms onto the aromatic ring with high regioselectivity, minimizing the need for harsh reagents and protecting groups.
Flow chemistry represents another significant leap towards sustainable synthesis. sigmaaldrich.com The use of continuous-flow reactors offers precise control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and reduced solvent usage. drugbank.com For the synthesis of this compound, flow chemistry could enable a more streamlined and automated production process, making it more economically viable and environmentally friendly. nih.gov
Furthermore, research into alternative fluorinating agents is crucial. Moving away from traditional and often hazardous reagents towards more benign sources of fluorine is a key goal. This includes the investigation of fluoride (B91410) salts in combination with activators or the use of recyclable fluorinating agents.
Exploration of Novel Reactivity Pathways for Diversification
The difluorinated and methylated benzene (B151609) ring of this compound offers a unique electronic landscape for chemical transformations. Future research will likely focus on exploring novel reactivity pathways to create a diverse library of derivatives with tailored properties.
The strategic placement of two fluorine atoms significantly influences the reactivity of the aromatic ring, making it susceptible to specific types of reactions. wikipedia.org For instance, the electron-withdrawing nature of the fluorine atoms can activate the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.
Conversely, the methyl group can be a handle for various transformations, including radical halogenation followed by nucleophilic substitution, to introduce further complexity to the molecule. The ester group itself can be hydrolyzed to the corresponding carboxylic acid, 2,3-Difluoro-4-methylbenzoic acid, which serves as a versatile intermediate for the synthesis of amides, other esters, and various heterocyclic compounds. sigmaaldrich.comresearchgate.net The exploration of these and other synthetic routes will be critical for unlocking the full potential of this scaffold in different applications.
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
To optimize synthetic routes and understand reaction mechanisms, the use of advanced spectroscopic techniques for real-time, in-situ monitoring is becoming increasingly important. researchgate.net For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide invaluable insights. rasayanjournal.co.in
These methods allow chemists to track the concentration of reactants, intermediates, and products throughout the course of a reaction without the need for sampling and offline analysis. researchgate.net This real-time data is crucial for optimizing reaction conditions, identifying transient and potentially unstable intermediates, and ensuring the safety and efficiency of the process. rasayanjournal.co.inresearchgate.net In the context of fluorination reactions, which can sometimes be highly energetic, the ability to monitor reactions in real-time is a significant advantage. sigmaaldrich.com
Future research in this area will likely involve the integration of these spectroscopic tools with automated flow chemistry systems, creating a powerful platform for the rapid development and optimization of synthetic protocols for this compound and its derivatives. google.com
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis is revolutionizing the way new molecules are designed and developed. For this compound, computational modeling can provide deep insights into its electronic properties, reactivity, and potential interactions with biological targets or material matrices. nih.govgoogle.com
Density Functional Theory (DFT) calculations can be employed to predict the molecule's reactivity and guide the design of new synthetic pathways. By understanding the electron distribution and orbital energies, chemists can predict which positions on the aromatic ring are most susceptible to electrophilic or nucleophilic attack, thus informing the choice of reagents and reaction conditions. nih.gov
In the context of drug discovery, computational docking studies can predict how derivatives of this compound might bind to specific protein targets. This rational design approach can significantly accelerate the identification of promising pharmaceutical intermediates. Similarly, in materials science, computational models can help predict how the incorporation of this molecule might influence the properties of polymers or liquid crystals. google.com This integrated approach, where computational predictions are validated and refined through experimental work, will be instrumental in the targeted development of new applications for this compound.
Potential in Specific Advanced Materials or Pharmaceutical Intermediates
The unique combination of fluorine atoms and a methyl-substituted benzene ring in this compound suggests its potential utility in several high-value applications.
Pharmaceutical Intermediates: Fluorinated compounds are prevalent in modern pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and bioavailability. The 2,3-difluoro-4-methylbenzoyl moiety could serve as a key building block for the synthesis of new drug candidates. For instance, 4-fluoro-2-methylbenzoic acid, a related compound, is identified as a medicinal intermediate with significant development potential. This suggests that derivatives of this compound could be explored for their biological activity in various therapeutic areas.
Advanced Materials: The incorporation of fluorine atoms into organic molecules can impart unique properties such as thermal stability, chemical resistance, and specific electro-optical characteristics. Fluorinated benzoates, for example, have been investigated for their use in liquid crystals . The polarity and steric effects of the fluorine atoms can influence the mesophase behavior and physical properties of these materials. Future research could explore the potential of this compound and its derivatives as components in novel liquid crystal displays or other advanced optical materials. Furthermore, its structural features could be beneficial in the development of specialized polymers and resins.
Q & A
Q. How can the synthesis of Ethyl 2,3-difluoro-4-methylbenzoate be optimized to improve yield and purity?
- Methodological Answer : The synthesis can be optimized by adjusting reaction parameters such as reflux time, solvent choice, and catalyst loading. For example, a reflux duration of 4–6 hours in absolute ethanol with glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) has been reported for analogous benzoate derivatives. Post-reaction purification via reduced-pressure solvent evaporation and recrystallization from ethanol can enhance purity . Comparative studies on ethyl 2,4-difluorobenzoate synthesis suggest that maintaining anhydrous conditions and controlled stoichiometric ratios of reactants (e.g., 1:1 molar ratio of acid chloride to ethanol) minimizes side reactions .
Q. What spectroscopic techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer : A combination of / NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential for structural elucidation. For instance, NMR is critical for verifying fluorine substitution patterns. Purity can be assessed via GC-MS or HPLC (>97% purity threshold), with reference to spectral databases such as the NIST Chemistry WebBook for benchmarking key peaks (e.g., carbonyl stretches at ~1700 cm) .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL for refinement is the gold standard. SHELX programs enable robust handling of anisotropic displacement parameters, especially for fluorine atoms, which exhibit strong scattering factors. WinGX and ORTEP provide visualization tools to analyze molecular geometry and packing interactions. For challenging cases (e.g., twinned crystals), high-resolution data (≤1.0 Å) and iterative refinement cycles are recommended .
Q. How can discrepancies in reported crystallographic data for fluorinated benzoates be resolved?
- Methodological Answer : Discrepancies often arise from variations in data collection (e.g., temperature, radiation source) or refinement protocols. Cross-validation using density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can reconcile geometric parameters (bond lengths, angles) with experimental XRD data. Studies on analogous compounds, such as 2-(4-chlorophenyl)-2-oxoethyl benzoates, demonstrate that combining experimental and computational models improves accuracy .
Q. What mechanistic insights guide the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Kinetic studies (e.g., monitoring reaction progress via NMR) and isotopic labeling () can elucidate the reaction pathway. Computational tools like Gaussian or ORCA can model transition states and activation energies. For example, electron-withdrawing fluorine substituents increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack—a trend observed in related 2,4-difluorobenzoate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
